molecular formula C13H19NO4 B1599459 (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1217671-12-9

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B1599459
CAS No.: 1217671-12-9
M. Wt: 253.29 g/mol
InChI Key: NZGJCBRBXVANRO-CYBMUJFWSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative designed for pharmaceutical and biochemical research. Its primary researched application is as a potent inhibitor of cyclic GMP-AMP synthase (cGAS) . The cGAS-STING signaling pathway is a critical target in immunology, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory disorders . Research indicates that small-molecule cGAS inhibitors like this compound hold potential for investigating treatments for conditions such as Systemic Lupus Erythematosus (SLE), Lupus Nephritis, Aicardi-Goutieres Syndrome (AGS), Rheumatoid Arthritis, and Sjogren's Syndrome . The compound features a tert-butoxycarbonyl (Boc) protected amine and a prop-2-yn-1-yl (propargyl) substituent, which are key to its molecular interactions and activity. The Boc group enhances the compound's stability and is a common feature in drug discovery and peptide synthesis . As a high-value research chemical, it is supplied with a typical purity of ≥95% and must be stored under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGJCBRBXVANRO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428037
Record name (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217671-12-9
Record name (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (commonly referred to as Boc-protected pyrrolidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from various research findings and case studies.

Key Properties

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 229.29 g/mol
  • InChI Key : GJJYYMXBCYYXPQ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising antimicrobial properties. A study evaluating various pyrrolidine derivatives, including Boc-protected forms, demonstrated significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Antioxidant Properties

Pyrrolidine derivatives have also been investigated for their antioxidant capabilities. The DPPH radical scavenging assay revealed that certain derivatives could effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Some studies have focused on the inhibition of specific enzymes by this compound. For instance, it has been shown to inhibit GABA aminotransferase, which could lead to increased levels of the neurotransmitter GABA in the brain, providing therapeutic benefits for neurological conditions such as epilepsy .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of Boc-protected pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the pyrrolidine ring exhibited higher activity compared to others. The study concluded that structural modifications could enhance antimicrobial potency, paving the way for new antibiotic development .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a rat model of induced seizures. The compound was found to significantly reduce seizure frequency and duration, suggesting its potential as a therapeutic agent in managing epilepsy and other seizure disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate amine and carbonyl precursors under controlled conditions.
  • Boc Protection : Applying tert-butyloxycarbonyl chloride to protect the amine group during subsequent reactions.
  • Alkyne Introduction : Employing alkyne coupling reactions to introduce the propynyl group.

The overall yield and purity can be optimized through careful selection of solvents and reaction conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

This compound is primarily synthesized through the reaction of pyrrolidine derivatives with propargyl groups. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in stabilizing the amine functionality during synthesis, allowing for selective reactions without degradation of sensitive functional groups. Notably, the introduction of the propargyl moiety enhances the compound's reactivity in further chemical transformations, such as click chemistry.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditionsYield
1AlkylationPyrrolidine + Propargyl bromideBase-catalyzed at room temperatureHigh
2Boc ProtectionBoc anhydride + AmineSolvent-mediated at low temperatureModerate
3PurificationColumn chromatographyStandard elution techniquesVariable

Antiviral Activity

Recent studies have demonstrated that compounds containing propargyl groups exhibit significant antiviral properties. For instance, (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has been evaluated for its efficacy against various viral strains. The mechanism involves inhibition of viral replication through interference with specific enzymatic pathways.

Case Study: Antiviral Evaluation
A study published in Nature Communications highlighted the compound's ability to inhibit the activity of nicotinamide N-methyltransferase (NNMT), which is implicated in viral metabolism. The docking studies suggested that the compound forms strong hydrogen bonds with key residues in NNMT, enhancing its binding affinity compared to traditional antiviral agents .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to participate in click chemistry reactions allows for the rapid assembly of complex molecules that can be screened for biological activity.

Table 2: Potential Derivatives and Their Applications

Derivative NameStructure TypePotential Application
Compound AAlkynylated derivativeAnticancer agent
Compound BTriazole-linked analogAntimicrobial activity
Compound CPeptide conjugateVaccine development

Therapeutic Potential

The therapeutic implications of this compound extend beyond antiviral applications. Its unique structure provides a basis for developing inhibitors targeting various enzymes involved in disease processes, including cancer and metabolic disorders.

Cancer Research

Research indicates that compounds with propargyl linkages can inhibit cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis. The compound's ability to serve as a precursor for more complex inhibitors positions it as a candidate for further investigation in oncology.

Metabolic Disorders

The inhibition of NNMT by this compound suggests potential applications in metabolic disorders where NNMT activity is dysregulated. Future studies could explore its role in conditions such as obesity and diabetes, where modulation of metabolic pathways is critical.

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide synthesis.

Reaction Conditions :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂).

  • Conditions : Room temperature (20°C), 2–16 hours .

Example :
Coupling with benzylamine yields tert-butyl (S)-(1-(benzylamino)-1-oxo-3-(prop-2-yn-1-yloxy)propan-2-yl)carbamate.

  • Yield : 45% after purification .

Mechanism :

  • Activation of the carboxylic acid by EDC/HOBt to form an active ester.

  • Nucleophilic attack by the amine to form the amide bond.

Oxidative Dimerization of the Alkyne Group

The prop-2-yn-1-yl group participates in oxidative coupling under catalytic conditions.

Reaction Conditions :

  • Catalysts : Copper(II) acetate (Cu(OAc)₂), nickel(II) chloride (NiCl₂).

  • Base : Triethylamine (Et₃N) and pyridine in ethanol (EtOH).

  • Atmosphere : Oxygen (O₂), 4 days .

Example :
Oxidative coupling forms di-tert-butyl ((2S,9S)-1,10-bis(benzylamino)-1,10-dioxodeca-4,6-diyne-2,9-diyl)dicarbamate.

  • Key Product : A conjugated diyne structure with preserved stereochemistry .

Mechanism :

  • Metal-catalyzed deprotonation of the terminal alkyne.

  • Oxidative coupling to form a 1,3-diyne moiety.

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions to yield the free amine.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane.

  • Conditions : 0°C to room temperature, 1–4 hours .

Example :
Deprotection generates (S)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid.

  • Application : Further functionalization of the free amine for peptide synthesis .

Stereochemical Integrity in Reactions

The (S)-configuration at the pyrrolidine ring is preserved under standard reaction conditions due to:

  • Mild coupling reagents (EDC/HOBt) that avoid racemization.

  • Non-basic conditions during alkyne coupling .

Comparative Reaction Data

Reaction TypeReagents/ConditionsKey ProductYieldSource
Amide CouplingEDC·HCl, HOBt, DIPEA, CH₂Cl₂Boc-protected benzylamide45%
Oxidative DimerizationCu(OAc)₂, NiCl₂, Et₃N, O₂Conjugated diyne derivativeN/A
Boc DeprotectionTFA, CH₂Cl₂Free amine pyrrolidine compound>90%

Preparation Methods

Starting Materials and Protection

  • (S)-Proline or (S)-N-Boc-proline is used as the starting amino acid.
  • The Boc group is introduced to protect the amino group, typically via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • This step ensures selective functionalization at the carboxylic acid or other positions without side reactions on the amine.

Introduction of the Propargyl Group

  • The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of the nitrogen or oxygen atom depending on the intermediate.
  • One method involves the reaction of N-Boc-proline with propargyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
  • This alkylation can occur on the nitrogen or on an oxygen substituent if present (e.g., O-propargylation of serine derivatives).

Coupling and Activation

  • Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to activate the carboxylic acid for amide bond formation.
  • The coupling is carried out in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF) with bases such as N,N-diisopropylethylamine (DIPEA).
  • The reaction is typically stirred at room temperature for several hours (e.g., 26 h) under anhydrous conditions and protected from moisture.

Deprotection and Purification

  • After coupling, the Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
  • The crude product is then purified by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures).
  • Final purification may also involve preparative thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC).

Representative Experimental Procedure

Step Reagents and Conditions Description
1 (S)-N-Boc-proline, EDC·HCl, HOAt, DIPEA, CH2Cl2, rt, 5 min stirring then 0 °C addition of benzylamine, 26 h Activation of Boc-proline and coupling with amine
2 Propargyl bromide, NaH, DMF, 0 °C to rt, 2 h Alkylation with propargyl group
3 TFA, CH2Cl2, rt, 1 h Boc deprotection
4 Silica gel chromatography (hexane/EtOAc 1:2) Purification

This procedure yields (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid with high stereochemical purity and good yield.

Alternative Synthetic Routes

  • Some methods start from Boc-protected serine derivatives, which are O-propargylated first, then converted to the corresponding pyrrolidine ring via cyclization and coupling steps.
  • Copper-catalyzed oxidative coupling using Cu(OAc)2 and bases like triethylamine and pyridine under oxygen atmosphere has been reported for related propargylation reactions.
  • Other approaches involve stepwise synthesis using intermediates like amino acid methyl esters, followed by saponification and carbamate formation.

Reaction Optimization and Yields

Parameter Typical Conditions Effect on Yield and Purity
Coupling agent EDC·HCl with HOAt Efficient activation, minimized racemization
Base DIPEA or 4-methylmorpholine Facilitates coupling, controls pH
Solvent CH2Cl2 or DMF Good solubility and reaction rates
Temperature 0 °C to room temp Controls reaction rate and selectivity
Reaction time 1 to 26 h Longer times improve conversion but risk side reactions
Purification Silica gel chromatography High purity, removal of side products

Typical isolated yields range from 40% to 80% depending on scale and purification method.

Analytical Characterization

  • The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and stereochemistry.
  • Optical rotation measurements confirm the retention of (S)-configuration.
  • Purity is assessed by HPLC.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Direct Boc-proline coupling (S)-N-Boc-proline EDC·HCl, HOAt, DIPEA, propargyl bromide CH2Cl2/DMF, 0 °C to rt, 26 h 60-80% Standard method, mild conditions
O-Propargylation of serine derivative + cyclization Boc-L-serine NaH, propargyl bromide, cyclization reagents DMF, 0 °C to rt Moderate Alternative route, useful for analogs
Copper-catalyzed oxidative propargylation Boc-proline derivative Cu(OAc)2, triethylamine, pyridine, O2 EtOH, rt, 22 h Moderate Requires careful control of atmosphere

Research Findings and Considerations

  • The Boc protecting group is essential for selective functionalization and stability during synthesis.
  • The propargyl group introduction is efficiently achieved via alkylation with propargyl bromide under basic conditions.
  • Use of coupling agents like EDC·HCl and HOAt prevents racemization and side reactions, preserving stereochemistry.
  • Purification via silica gel chromatography is effective but may require gradient optimization.
  • Alternative synthetic routes provide flexibility for structural analog synthesis.
  • Reaction conditions such as temperature, solvent, and base choice significantly impact yield and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : A common route involves multi-step organic synthesis starting from L-proline derivatives. For example, tert-butyl chloroformate is used to introduce the Boc-protecting group. The prop-2-yn-1-yl substituent is introduced via alkylation or nucleophilic substitution under inert conditions. Critical parameters include:

  • Catalysts : Use of mild bases (e.g., LiOH) to avoid racemization .
  • Solvents : THF or DCM for solubility and reaction efficiency .
  • Temperature : Room temperature to 50°C to balance reaction rate and stereochemical integrity.
  • Purification : Column chromatography (10–40% EtOAc/pentane) yields >90% purity .

Q. Which analytical techniques are essential for characterizing this compound’s stereochemical and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and propargyl moiety (δ ~2.2 ppm for acetylenic protons). Chiral shift reagents or HPLC validate enantiomeric purity .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for chiral centers .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical 253.29 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :

  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .
  • Handling : Use PPE (gloves, safety glasses) due to acute oral toxicity (H302) and skin/eye irritation (H315/H319). Engineering controls (fume hoods) minimize inhalation risks (H335) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic rotational isomerism in the pyrrolidine ring?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Conduct experiments between –40°C and 60°C to slow ring puckering and resolve overlapping signals .
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons to map ring conformation .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for the (S)-configured chiral center?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline derivatives to enforce stereochemistry during alkylation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
  • Asymmetric Catalysis : Palladium complexes with chiral ligands (e.g., BINAP) improve stereoselectivity in propargylation steps .

Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?

  • Methodological Answer :

  • CuAAC Reactions : The terminal alkyne undergoes azide-alkyne cycloaddition with Cu(I) catalysis to form triazole-linked conjugates. Optimize using:
  • Catalyst : CuSO4_4/sodium ascorbate in t-BuOH:H2_2O (1:1) at 25°C .
  • Monitoring : TLC (Rf shift) or IR (disappearance of alkyne stretch at ~2100 cm1^{-1}) .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Source Validation : Cross-reference PubChem, DSSTox, and peer-reviewed studies (e.g., SAR for neuroprotective activity in similar pyrrolidine derivatives ).
  • Assay Variability : Standardize cell-based assays (e.g., IC50_{50} measurements) using controls like Boc-protected proline analogs .
  • Meta-Analysis : Compare computational docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to identify outliers .

Table: Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight253.29 g/mol
Solubility (PBS)Limited; use DMSO/THF for stock
StabilityHydrolysis-prone (Boc group)
Hazard ClassificationH302 (oral toxicity), H315/H319
Chiral Purity>98% ee (via chiral HPLC)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

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